

Technical Guide: Molecular Weight of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid

Cat. No.: B187376

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of **2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid**, a compound of interest in various research and development domains. This document outlines the elemental composition, precise molecular weight calculation, and a structural representation.

Compound Identification

Systematic Name: **2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid** Molecular Formula: C₁₈H₁₅NO₂

Elemental Composition and Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for **2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid** is based on the atomic masses of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

Element	Symbol	Count	Atomic Weight (amu)	Total Weight (amu)
Carbon	C	18	12.011	216.198
Hydrogen	H	15	1.008	15.120
Nitrogen	N	1	14.007	14.007
Oxygen	O	2	15.999	31.998
Total		277.323		

The calculated molecular weight of **2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid** is 277.323 g/mol .

Molecular Structure Visualization

The following diagram illustrates the chemical structure of **2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid**.

Caption: Chemical structure of **2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid**.

Experimental Protocols

Methodology for Molecular Weight Calculation

The determination of the molecular weight of **2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid** is a theoretical calculation based on its molecular formula, derived from its known chemical structure. The protocol is as follows:

- Structural Elucidation: The chemical structure of the compound is first determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.
- Molecular Formula Determination: From the elucidated structure, the exact number of atoms of each element (Carbon, Hydrogen, Nitrogen, Oxygen) is determined to establish the molecular formula ($C_{18}H_{15}NO_2$).

- Atomic Weight Aggregation: The standard atomic weights of the constituent elements are obtained from the International Union of Pure and Applied Chemistry (IUPAC) periodic table.
 - Carbon (C): 12.011 amu
 - Hydrogen (H): 1.008 amu
 - Nitrogen (N): 14.007 amu
 - Oxygen (O): 15.999 amu
- Calculation: The number of atoms of each element is multiplied by its respective atomic weight, and the products are summed to yield the molecular weight of the compound.

Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O)

This computational method provides a highly accurate molecular weight, essential for stoichiometric calculations in chemical reactions, preparation of solutions with specific molarities, and interpretation of mass spectrometry data.

- To cite this document: BenchChem. [Technical Guide: Molecular Weight of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b187376#molecular-weight-of-2-2-5-dimethylphenyl-quinoline-4-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com